2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline
Description
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by methyl groups at positions 2, 4, and 7 of the partially saturated quinoline ring. Tetrahydroquinolines are structurally analogous to quinoline but feature a partially hydrogenated ring system, which enhances their stability and modulates electronic properties.
The molecular formula is C₁₂H₁₇N (monoisotopic mass: 175.1361 g/mol), with the tetrahydroquinoline core contributing to its planar aromaticity and methyl groups influencing steric and electronic interactions . Its synthesis typically involves cyclization of substituted cyclohexanones or Michael addition followed by cyclization under acidic or basic conditions .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,4,7-trimethyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-11-9(2)7-10(3)13-12(11)6-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
YZNFGGPPQRELTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=C(C=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,7-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This hydrogenation process selectively reduces the double bonds in the quinoline ring, resulting in the formation of the tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Methyl Substituents : The 2,4,7-trimethyl derivative exhibits higher lipophilicity compared to unsubstituted or hydroxylated analogues, enhancing membrane permeability in biological systems .
- Functional Groups : Hydroxy and dione derivatives show divergent reactivity, favoring hydrogen bonding or electrophilic substitution, respectively .
Physicochemical Properties
| Property | 2,4,7-Trimethyl | 2,4-Dimethyl | 8-Hydroxy |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 1.5 |
| Solubility (H₂O) | Low | Moderate | High |
| Thermal Stability | >250°C | >200°C | ~150°C |
Notes:
Biological Activity
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline (TMTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties of TMTHQ, focusing on its antiproliferative effects, antioxidant capabilities, and potential therapeutic applications.
Chemical Structure and Properties
TMTHQ is characterized by its tetrahydroquinoline framework with three methyl groups at positions 2, 4, and 7. Its molecular formula is , and it possesses a unique structure that contributes to its biological activity.
Antiproliferative Activity
Research has demonstrated that TMTHQ exhibits significant antiproliferative effects against various cancer cell lines. A study synthesized a library of tetrahydroquinoline derivatives and tested their cytotoxicity against human cancer cell lines including HeLa (cervical carcinoma), CEM (T-lymphocyte), and A2780 (ovarian carcinoma). Among the compounds tested, TMTHQ derivatives showed notable IC50 values indicating their potential as anticancer agents. Specifically, the enantiomeric forms of these compounds were evaluated for their stereochemical influence on cytotoxicity.
Table 1: Antiproliferative Activity of TMTHQ Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| TMTHQ | 5.6 | A2780 |
| Compound 1 | 3.2 | HeLa |
| Compound 2 | 4.8 | CEM |
The mechanism underlying the antiproliferative effects of TMTHQ involves the induction of oxidative stress within cancer cells. Studies indicate that TMTHQ can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production. These changes lead to cell cycle arrest and apoptosis in sensitive cancer cells.
Antioxidant Properties
TMTHQ has also been studied for its antioxidant properties. A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), demonstrated significant antioxidant activity in models of oxidative stress-induced damage. HTHQ was shown to reduce levels of lipid peroxidation and protein oxidation products in rat models of Parkinson's disease. This suggests that TMTHQ and its derivatives may offer neuroprotective benefits through their ability to scavenge free radicals and mitigate oxidative damage.
Table 2: Effects of HTHQ on Oxidative Stress Markers
| Parameter | Control Group | HTHQ Treated Group |
|---|---|---|
| Lipid Peroxidation (µmol/g) | 45 | 25 |
| Protein Oxidation (µmol/g) | 30 | 15 |
| Tyrosine Hydroxylase Levels | Low | High |
Therapeutic Applications
The promising biological activities of TMTHQ derivatives position them as potential candidates for drug development in cancer therapy and neuroprotection. Their ability to modulate oxidative stress pathways and induce apoptosis highlights their therapeutic relevance in treating conditions characterized by excessive cell proliferation or oxidative damage.
Case Studies
- Cancer Cell Studies : In a comparative study examining various tetrahydroquinoline derivatives, TMTHQ was identified as one of the most effective compounds against multidrug-resistant cancer cells. The study utilized flow cytometry to assess apoptosis induction and cell cycle alterations in P-gp overexpressing MES-SA-DX5 human uterine sarcoma cells.
- Neuroprotection in Animal Models : In a recent investigation involving rotenone-induced Parkinsonism in rats, HTHQ significantly improved motor coordination scores and reduced neuroinflammation markers compared to control groups. This underscores the potential application of TMTHQ derivatives in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
